molecular formula C9H5ClF3NS B180045 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole CAS No. 110704-50-2

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Cat. No. B180045
M. Wt: 251.66 g/mol
InChI Key: VMVSSVCXGNALAH-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are recognized to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative .


Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR, and GCMS) techniques .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” can be found in databases like PubChem .

Scientific Research Applications

1. Antifungal Agrochemicals

  • Application Summary : 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole derivatives have been synthesized and used as potential antifungal agrochemicals .
  • Methods of Application : These compounds were prepared by a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides . The synthesis was carried out in an environmentally friendly manner, using water as the reaction medium .
  • Results : The potential fungicides were tested against a panel of phytopathogenic fungi, with many of them showing a significant improvement compared to the non-oxidized analogues and the commercial antifungal Captan . The new derivatives 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole presented remarkable properties, being able to inhibit the growth of two resistant moulds (Aspergillus fumigatus and Aspergillus ustus) .

2. Trifluoromethylation

  • Application Summary : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” could potentially be used in these areas due to its trifluoromethyl group.
  • Methods of Application : The specific methods of application for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in trifluoromethylation are not detailed in the source .
  • Results : The source does not provide specific results or outcomes for the use of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in trifluoromethylation .

3. Trifluoromethyl Ketones

  • Application Summary : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This suggests that “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” could potentially be used in these areas due to its trifluoromethyl group.
  • Methods of Application : The specific methods of application for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in the synthesis of TFMKs are not detailed in the source .
  • Results : The source does not provide specific results or outcomes for the use of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in the synthesis of TFMKs .

4. Fluorescent Probe

  • Application Summary : A novel and effective fluorescent probe, 2- (benzo [d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .
  • Methods of Application : BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .
  • Results : The limit of detection of the fluorescent assay was as low as 32.6 nM Cys . This probe was successfully used for imaging Cys in HepG2 cells and zebrafish .

5. Synthesis of Diverse Benzo[d]thiazole Derivatives

  • Application Summary : An efficient procedure for the synthesis of diverse benzo[d]thiazole derivatives has been developed via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols .
  • Methods of Application : The specific methods of application for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in this synthesis are not detailed in the source .
  • Results : The source does not provide specific results or outcomes for the use of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in this synthesis .

6. Radical Trifluoromethylation

  • Application Summary : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals and materials . This suggests that “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” could potentially be used in these areas due to its trifluoromethyl group.
  • Methods of Application : The specific methods of application for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in radical trifluoromethylation are not detailed in the source .
  • Results : The source does not provide specific results or outcomes for the use of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in radical trifluoromethylation .

Future Directions

The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials, indicating potential future directions for the development and application of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” and similar compounds .

properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVSSVCXGNALAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-trifluoromethylthiophenol hydrochloride (30.0 g) in ethanol (125 ml) was added 2-chloro-1,1,1-triethoxyethane (31.0 g). The mixture was heated for 1 hour at 60° C. The solution was concentrated to remove excess ethanol and the resulting material was extracted with ether (500 ml). The organic extract was washed successively with 10% HCl (20 ml), water (100 ml), 10% sodium bicarbonate solution and water (100 ml), and then evaporated to obtain an amber colored oil, which crystallized upon standing at room temperature (28.9 g; m.p. 52° C).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhu, C Chen, J Zhang, F Lai, J Feng… - Journal of Medicinal …, 2023 - ACS Publications
Dihydrofolate reductase (DHFR), a core enzyme of folate metabolism, plays a crucial role in the biosynthesis of purines and thymidylate for cell proliferation and growth in both …
Number of citations: 3 pubs.acs.org

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